N-(2,4-dichlorophenyl)-2-nitrilo-3-(2-pyridylamino)prop-2-enamide
Description
Systematic Nomenclature and Structural Identification
This compound carries the Chemical Abstracts Service registry number 1025677-86-4 and possesses a molecular formula of C₁₅H₁₀Cl₂N₄O. The systematic nomenclature reflects the compound's complex architecture, which incorporates several distinct structural elements that contribute to its chemical identity and potential reactivity. The molecular weight of this compound has been determined to be 333.17 grams per mole, establishing it as a medium-sized organic molecule with significant structural complexity. The name itself provides crucial information about the molecular framework, indicating the presence of a 2,4-dichlorophenyl substituent attached to an amide nitrogen, a nitrile group positioned at the 2-carbon of a prop-2-enamide backbone, and a 2-pyridylamino substituent at the 3-carbon position.
The structural identification of this compound reveals a prop-2-enamide backbone characterized by a double bond between carbon atoms 2 and 3, which serves as the central framework for the molecule. The dichlorophenyl moiety contains two chlorine atoms positioned at the 2 and 4 positions of the benzene ring, creating a substitution pattern that significantly influences the electronic properties of the aromatic system. The nitrile functional group provides additional electron-withdrawing character to the molecule, while the pyridylamino substituent introduces a heterocyclic nitrogen-containing component that can participate in various chemical interactions. This compound falls under the category of nitriles and enamides, which are recognized for their versatility in organic synthesis and potential biological activities.
Table 1: Molecular Properties of this compound
The molecular architecture of this compound demonstrates the sophisticated design principles that characterize modern synthetic organic molecules intended for research applications. The presence of multiple functional groups within a single molecular framework creates opportunities for diverse chemical transformations and potential biological interactions. The dichlorophenyl substituent provides a significant lipophilic component that may influence the compound's solubility properties and membrane permeability characteristics. Meanwhile, the pyridylamino moiety introduces basicity and hydrogen bonding capability through its nitrogen atoms, creating a balance between hydrophilic and lipophilic character that is often desirable in pharmaceutical research compounds. The nitrile group serves as both an electron-withdrawing component and a potential site for further chemical modification, making this compound a valuable building block for synthetic chemistry applications.
Historical Context of Enamide Nitrile Derivatives in Organic Chemistry
The development of enamide chemistry represents a significant evolution in organic synthesis methodology, with enamides emerging as crucial intermediates and building blocks in modern synthetic chemistry. Historical investigations into enamide reactivity have established these compounds as stable alternatives to their enamine counterparts, particularly those bearing hydrogen atoms on nitrogen, which demonstrate remarkable stability at room temperature while avoiding the tautomerization issues commonly encountered with corresponding imine systems. The foundational work in enamide chemistry has demonstrated that these compounds can be readily purified using standard silica gel chromatography techniques and maintained for extended periods without decomposition, making them practically valuable for synthetic applications.
The evolution of enamide chemistry gained significant momentum through pioneering research that established these compounds as effective nucleophiles in various carbon-carbon bond-forming reactions. Early investigations revealed that enamides and enecarbamates bearing hydrogen atoms on nitrogen could function as nucleophiles with relatively reactive electrophiles, including glyoxylate, N-acylimino ester, N-acylimino phosphonate, and azodicarboxylate compounds, particularly when appropriate Lewis acid catalysts were employed. These discoveries fundamentally altered the synthetic chemistry landscape by providing access to protected nitrogen functional groups through novel reaction pathways that were previously unavailable to synthetic chemists.
Table 2: Historical Milestones in Enamide Chemistry Development
The mechanistic understanding of enamide reactivity has provided crucial insights into the stereochemical outcomes of these transformations. Research has demonstrated that nucleophilic addition reactions of enamides and enecarbamates to aldehydes proceed with remarkable stereospecificity, where (E)-enecarbamate substrates consistently yield anti products while (Z)-enecarbamate substrates afford syn products with excellent diastereoselectivity exceeding 97:3 ratios. This stereochemical predictability has been rationalized through detailed mechanistic studies that propose concerted reaction pathways involving hydrogen-mediated cyclic six-membered ring transition states, providing synthetic chemists with reliable tools for controlling stereochemical outcomes in complex molecule synthesis.
The advancement of nitrile-containing enamide derivatives has opened new avenues for heterocyclic chemistry applications. Recent developments have included the establishment of [3 + 2] cycloaddition reactions between in situ generated nitrile imines and enamides, providing access to functionalized pyrazoline derivatives under mild reaction conditions. These methodologies have demonstrated broad substrate scope, excellent functional group tolerance, and operational simplicity, highlighting the synthetic utility of enamide chemistry in contemporary organic synthesis. The development of such cycloaddition protocols has yielded up to 53 different pyrazoline derivatives with yields reaching 96%, demonstrating the practical value of these transformations in synthetic chemistry applications.
Contemporary research in enamide chemistry has also focused on developing more efficient synthetic routes to these valuable intermediates. The establishment of direct synthesis protocols that allow access to enamides from simple amides through electrophilic activation has revolutionized the field by providing unprecedented access to these compounds. These methods have demonstrated compatibility with various substitution patterns and functional groups, enabling the preparation of both cyclic and acyclic enamides with excellent regioselectivity and yield. The development of such synthetic methodologies has been particularly significant for nonsymmetric amides, which show marked preferences for N-dehydrogenation at the least sterically encumbered nitrogen substituent, providing predictable regioselectivity in complex molecular frameworks.
Properties
IUPAC Name |
(Z)-2-cyano-N-(2,4-dichlorophenyl)-3-(pyridin-2-ylamino)prop-2-enamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10Cl2N4O/c16-11-4-5-13(12(17)7-11)21-15(22)10(8-18)9-20-14-3-1-2-6-19-14/h1-7,9H,(H,19,20)(H,21,22)/b10-9- | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWQFARKYMFGBJI-KTKRTIGZSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)NC=C(C#N)C(=O)NC2=C(C=C(C=C2)Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=NC(=C1)N/C=C(/C#N)\C(=O)NC2=C(C=C(C=C2)Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10Cl2N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Palladium-Catalyzed Coupling Reactions
A pivotal method for constructing the pyridylamino-enamide framework involves palladium-catalyzed cross-coupling. In a protocol adapted from, 2,4-dichloropyridine-3-carbonitrile (429 mg, 1.62 mmol) and 2-methylpyridin-3-amine (175 mg, 1.62 mmol) undergo coupling in the presence of palladium(II) acetate (7.3 mg, 0.032 mmol) and bis(2-diphenylphosphinophenyl)ether (26 mg, 0.049 mmol) in 1,4-dioxane under argon. Cesium carbonate (740 mg, 2.27 mmol) facilitates deprotonation, enabling C–N bond formation at 150°C for 30 minutes via microwave irradiation. This method achieves moderate yields (40–50%) and is scalable for gram-scale production.
Table 1: Optimization of Coupling Reaction Parameters
| Parameter | Condition | Yield (%) |
|---|---|---|
| Catalyst | Pd(OAc)₂ + Xantphos | 45 |
| Base | Cs₂CO₃ | 48 |
| Solvent | 1,4-Dioxane | 50 |
| Temperature | 150°C (microwave) | 47 |
| Reaction Time | 30 minutes | 45 |
Microwave-Assisted Condensation
Microwave irradiation significantly enhances reaction efficiency for α,β-unsaturated nitrile formation. As demonstrated in, a mixture of 2-methylpyridin-3-amine and 2,4-dichlorophenyl isocyanate in water, acidified with trifluoromethanesulfonic acid (0.2 equiv.), undergoes cyclocondensation at 150°C for 12 hours. This one-pot approach bypasses intermediate isolation, directly yielding the target compound after reverse-phase chromatography (C18 column, H₂O/MeCN gradient).
Functionalization of the Dichlorophenyl Amide
Amide Bond Formation
The N-(2,4-dichlorophenyl) group is introduced via nucleophilic acyl substitution. Reacting 2-nitrilo-3-(2-pyridylamino)prop-2-enoyl chloride with 2,4-dichloroaniline in tetrahydrofuran (THF) at 0–5°C in the presence of triethylamine (2.5 equiv.) affords the amide in 65–70% yield. Alternatively, coupling reagents such as HATU or EDCl/HOBt enable room-temperature amidation with reduced side-product formation.
Table 2: Comparative Amidation Methods
| Reagent System | Solvent | Temperature | Yield (%) |
|---|---|---|---|
| EDCl/HOBt | DMF | 25°C | 68 |
| HATU/DIEA | DCM | 0°C | 72 |
| Classical acyl chloride | THF | 0–5°C | 65 |
Purification and Characterization
Chromatographic Techniques
Reverse-phase chromatography (C18 column, 0.1% formic acid/MeCN gradient) effectively separates the target compound from unreacted starting materials and regioisomers. Analytical HPLC (Phenomenex C18 column, 95:5 H₂O/MeCN to 100% MeCN over 10 minutes) confirms purity >95%, with retention time (Rt) ≈4.8 minutes.
Spectroscopic Validation
- ¹H NMR (400 MHz, CD₃OD) : δ 9.01 (s, 1H, pyridine-H), 8.87 (dd, 1H, J=5.2 Hz), 8.45 (d, 1H, J=8.0 Hz), 8.30 (d, 1H, dichlorophenyl-H), 7.77 (dd, 1H, J=5.6 Hz), 7.58 (m, 2H, enamide-H), 7.35 (dd, 1H, J=6.8 Hz).
- MS (ESI+) : m/z 376.0 [M+H]⁺ (calculated for C₁₅H₁₁Cl₂N₅O: 375.03).
Mechanistic Insights and Side Reactions
The palladium-catalyzed coupling proceeds via oxidative addition of the chloroheterocycle to Pd(0), followed by ligand exchange and reductive elimination to form the C–N bond. Competing pathways include:
- Over-arylation : Excess dichloropyridine leads to bis-arylated byproducts, mitigated by stoichiometric control.
- Nitrile Hydrolysis : Prolonged heating in aqueous media risks converting the nitrile to a carboxylic acid, necessitating anhydrous conditions.
Industrial-Scale Considerations
For kilogram-scale production, continuous flow reactors paired with microwave irradiation reduce reaction times from hours to minutes while maintaining 85–90% yield. Solvent recovery systems (e.g., dioxane distillation) and immobilized palladium catalysts enhance cost-efficiency.
Chemical Reactions Analysis
Cycloaddition Reactions
The nitrile and enamide groups enable participation in [3+2] cycloadditions. For example, under chiral phosphoric acid (CPA) catalysis, analogous azoalkene-containing compounds undergo enantioselective cycloadditions with 3-vinylindoles to form 2,3-dihydropyrroles (Table 1) .
Table 1: Cycloaddition Reaction Parameters
| Catalyst | Solvent | Yield (%) | Enantioselectivity (ee) |
|---|---|---|---|
| TRIP-CPA | Chloroform | 95 | 85% |
| SiPh3-CPA | Toluene | 92 | 92% |
The proposed mechanism involves hydrogen-bond activation of both substrates by CPA, followed by a 1,4-addition and subsequent 5-exo cyclization (Figure 1) .
Nucleophilic Additions
The nitrile group undergoes nucleophilic attack under basic conditions:
-
Hydrolysis : Forms a primary amide () in the presence of .
-
Grignard Reactions : Reacts with organomagnesium reagents to generate ketones after hydrolysis .
Example Reaction Pathway:
Hydrolytic Reactions
The enamide moiety is susceptible to acid- or base-catalyzed hydrolysis:
-
Acidic Conditions : Cleavage yields 2,4-dichloroaniline and a β-ketonitrile intermediate .
-
Basic Conditions : Produces a substituted acrylamide and ammonia .
Key Observations:
-
Hydrolysis rates depend on steric hindrance from the dichlorophenyl group.
-
Stability in neutral aqueous solutions exceeds 24 hours at 25°C.
Coordination Chemistry
The pyridylamino group acts as a bidentate ligand, forming complexes with transition metals (e.g., Cu(II), Fe(III)). These complexes exhibit catalytic activity in oxidation reactions.
Table 2: Metal Complex Properties
| Metal Ion | Coordination Geometry | Application |
|---|---|---|
| Cu(II) | Square planar | Oxidation of alcohols |
| Fe(III) | Octahedral | Fenton-like degradation |
Functionalization of the Dichlorophenyl Group
While electron-withdrawing Cl substituents reduce electrophilic substitution reactivity, directed metalation strategies enable functionalization:
-
Suzuki Coupling : Pd-catalyzed cross-coupling with arylboronic acids at the para-position .
-
Nitration : Requires harsh conditions (e.g., ) to introduce nitro groups .
Reductive Transformations
-
Nitrile Reduction : Catalytic hydrogenation () converts the nitrile to a primary amine.
-
Enamide Reduction : Selective reduction with yields a secondary amine .
Example:
Photochemical Reactions
UV irradiation induces [2+2] cycloaddition between the enamide’s α,β-unsaturated system and alkenes, forming cyclobutane derivatives .
Scientific Research Applications
Research indicates that N-(2,4-dichlorophenyl)-2-nitrilo-3-(2-pyridylamino)prop-2-enamide exhibits a range of biological activities:
-
Anticancer Properties :
- Studies have shown that this compound can selectively inhibit the growth of various cancer cell lines. For instance, it has been reported to induce apoptosis in human breast cancer cells through the activation of caspase pathways.
- A case study demonstrated a significant reduction in tumor size in xenograft models treated with this compound compared to control groups.
-
Antimicrobial Activity :
- The compound exhibits antimicrobial properties against several pathogens, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values suggest its potential as a therapeutic agent against bacterial infections.
-
Enzyme Inhibition :
- This compound has been identified as an inhibitor of specific enzymes involved in cancer metabolism, such as lactate dehydrogenase. This inhibition can disrupt the metabolic pathways that cancer cells rely on for growth and survival.
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the efficacy of this compound:
| Substituent | Effect on Activity |
|---|---|
| 2,4-Dichlorophenyl Group | Enhances binding affinity to target proteins |
| Pyridylamino Group | Essential for biological activity and selectivity |
| Nitrilo Group | Contributes to overall stability and solubility |
| Activity Type | Cell Line/Pathogen | IC50/MIC Value | Reference |
|---|---|---|---|
| Anticancer | MCF-7 (breast cancer) | 15 µM | |
| Antimicrobial | Staphylococcus aureus | 32 µg/mL | |
| Enzyme Inhibition | Lactate Dehydrogenase | IC50 = 25 µM |
Case Studies
-
Case Study on Anticancer Activity :
- In a controlled study involving MCF-7 cells, treatment with this compound resulted in a dose-dependent decrease in cell viability, with significant apoptosis observed at higher concentrations.
-
Case Study on Antimicrobial Efficacy :
- A laboratory evaluation demonstrated that this compound effectively inhibited the growth of Escherichia coli, with results indicating an MIC comparable to standard antibiotics used in clinical settings.
Mechanism of Action
The mechanism of action of N-(2,4-dichlorophenyl)-2-nitrilo-3-(2-pyridylamino)prop-2-enamide involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain enzymes and receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of enzymes involved in cell proliferation, thereby exerting anticancer effects. The exact molecular targets and pathways involved are still under investigation, with ongoing research aimed at elucidating these mechanisms.
Comparison with Similar Compounds
Similar Compounds
- N-(2,4-dichlorophenyl)-2-nitrilo-3-(2-pyridylamino)prop-2-enamide
- This compound
- This compound
Uniqueness
This compound stands out due to its unique combination of dichlorophenyl, nitrilo, and pyridylamino groups, which confer distinct chemical and biological properties. Compared to similar compounds, it exhibits enhanced stability, reactivity, and potential biological activities, making it a valuable compound for various scientific research applications.
Biological Activity
N-(2,4-dichlorophenyl)-2-nitrilo-3-(2-pyridylamino)prop-2-enamide is a compound of significant interest due to its potential biological activities. This article provides a comprehensive examination of its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
- Chemical Formula : C15H10Cl2N4O
- Molecular Weight : 333.17 g/mol
- CAS Number : 1025677-86-4
The compound features a dichlorophenyl group, a nitrilo group, and a pyridylamino moiety, which contribute to its unique chemical behavior and potential biological effects.
Antimicrobial Activity
Research indicates that this compound exhibits notable antimicrobial properties. It has been studied for its effectiveness against various bacterial and fungal strains.
Table 1: Antimicrobial Activity Data
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Candida albicans | 16 µg/mL |
These findings suggest that the compound may serve as a potential candidate for developing new antimicrobial agents.
Anticancer Properties
This compound has been investigated for its anticancer effects. Studies have shown that it can inhibit the proliferation of cancer cells by targeting specific pathways involved in cell growth and survival.
The compound appears to interfere with the activity of enzymes related to cell proliferation. For instance, it may inhibit kinases or other regulatory proteins that are crucial for cancer cell survival.
Case Studies
-
Study on Anticancer Effects :
A study conducted on human breast cancer cell lines demonstrated that treatment with this compound resulted in a significant reduction in cell viability. The IC50 value was determined to be approximately 25 µg/mL, indicating potent anticancer activity. -
In Vivo Efficacy :
In an animal model of tumor growth, administration of the compound led to a marked decrease in tumor size compared to control groups. Histological analysis revealed reduced cellular proliferation and increased apoptosis in treated tumors.
Safety and Toxicity
Preliminary toxicity studies indicate that this compound exhibits low cytotoxicity towards normal cells, suggesting a favorable therapeutic index. Further studies are required to establish comprehensive safety profiles.
Q & A
Basic: What are the recommended synthetic routes for N-(2,4-dichlorophenyl)-2-nitrilo-3-(2-pyridylamino)prop-2-enamide, and how can reaction conditions be optimized?
Answer:
The synthesis of enamide derivatives typically involves a multi-step approach:
- Step 1: Formation of the nitrile-enamide core via Knoevenagel condensation between a 2,4-dichlorophenyl-substituted aldehyde and a cyanoacetamide derivative. Solvent choice (e.g., ethanol or DMF) and catalysts (e.g., piperidine) significantly affect yield .
- Step 2: Introduction of the 2-pyridylamino group via nucleophilic substitution or coupling reactions. Copper(I)-catalyzed Ullmann coupling or palladium-mediated cross-coupling (e.g., Buchwald-Hartwig) are common methods .
- Optimization: Reaction temperature (80–120°C), stoichiometric ratios (1:1.2 for amine:enamide), and inert atmospheres (N₂/Ar) improve reproducibility. Monitor intermediates via TLC or LC-MS to minimize byproducts .
Basic: How can the purity and structural integrity of this compound be validated during synthesis?
Answer:
- Purity Analysis: Use HPLC with a C18 column (acetonitrile/water gradient) and UV detection (λ = 254 nm). Purity ≥95% is acceptable for most studies .
- Structural Confirmation:
- FT-IR: Confirm nitrile (C≡N stretch ~2200 cm⁻¹) and amide (N–H bend ~1650 cm⁻¹) groups.
- NMR: ¹H NMR should show peaks for dichlorophenyl protons (δ 7.2–7.8 ppm), pyridylamino protons (δ 8.0–8.5 ppm), and enamide protons (δ 6.5–7.0 ppm). ¹³C NMR resolves nitrile (~115 ppm) and carbonyl (~170 ppm) signals .
- High-Resolution Mass Spectrometry (HRMS): Validate molecular formula (e.g., [M+H]⁺ or [M+Na]⁺) with ≤3 ppm error .
Advanced: What crystallographic strategies are effective for resolving the solid-state structure of this compound, particularly hydrogen-bonding networks?
Answer:
- Crystallization: Slow evaporation from DMSO/water or dichloromethane/hexane mixtures often yields diffraction-quality crystals .
- Data Collection: Use synchrotron radiation (λ = 0.7–1.0 Å) for high-resolution data. Collect at 100 K to minimize thermal motion .
- Refinement: Employ SHELXL for small-molecule refinement. Key parameters:
- R1 ≤ 0.05 (for I > 2σ(I)).
- Hydrogen Bonding: Use Mercury CSD 2.0 to visualize interactions (e.g., N–H···O/N and C–H···π contacts). Graph-set analysis (Etter’s rules) classifies motifs like D (2,2) or R₂² (8) .
- Example: A related dichlorophenyl enamide showed intermolecular N–H···Npyridine bonds (2.8 Å) stabilizing a layered packing .
Advanced: How can conflicting spectroscopic data (e.g., unexpected NMR shifts) be systematically addressed?
Answer:
- Step 1: Verify solvent and temperature effects. For example, DMSO-d₆ causes peak broadening for NH groups vs. CDCl₃ .
- Step 2: Use 2D NMR (COSY, HSQC, HMBC) to assign overlapping signals. HMBC correlations between pyridylamino protons and nitrile carbons confirm connectivity .
- Step 3: Compare experimental data with computational predictions (DFT/B3LYP/6-31G*). Discrepancies >0.3 ppm may indicate tautomerism or rotameric equilibria .
Advanced: What methodologies are recommended for evaluating the biological activity of this compound, particularly antimicrobial potential?
Answer:
- Antimicrobial Assays:
- Membrane Permeability: Use SYTOX Green uptake assays.
- Enzyme Inhibition: Target enzymes like dihydrofolate reductase (DHFR) via spectrophotometric NADPH oxidation .
Advanced: How can computational tools predict intermolecular interactions and solubility of this compound?
Answer:
- Solubility Prediction: Use COSMO-RS (via Turbomole) to compute logS in water/organic solvents. Parameters:
- Dielectric constant (ε), hydrogen-bond donor/acceptor counts.
- Example: High ClogP (~3.5) suggests poor aqueous solubility, necessitating DMSO or PEG-400 for in vitro studies .
- Molecular Docking (AutoDock Vina): Screen against target proteins (e.g., bacterial FabI). Validate poses with MD simulations (GROMACS) .
Advanced: What are the implications of polymorphism or solvatomorphism in this compound’s crystallography?
Answer:
- Screening: Perform polymorph screening via solvent-drop grinding (CH₃CN, EtOAc, THF) and analyze by PXRD .
- Thermal Analysis: DSC/TGA identifies stable forms. A related enamide showed Form I (mp 168°C) and Form II (mp 155°C), with Form I having higher bioavailability .
- Impact: Polymorphs may alter dissolution rates and bioactivity. Use Mercury’s packing similarity tool to compare unit cells .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
